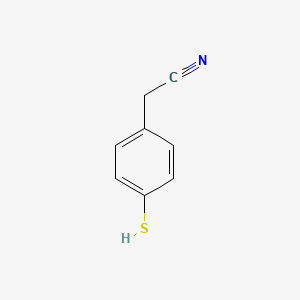
2-(4-Sulfanylphenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Sulfanylphenyl)acetonitrile is an organic compound with the molecular formula C8H7NS. It is characterized by the presence of a sulfanyl group (-SH) attached to a phenyl ring, which is further connected to an acetonitrile group (-CH2CN). This compound has a relatively simple structure but exhibits a wide range of applications in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Sulfanylphenyl)acetonitrile typically involves the reaction of 4-bromothiophenol with acetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts can enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions
2-(4-Sulfanylphenyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
2-(4-Sulfanylphenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(4-Sulfanylphenyl)acetonitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 2-(4-Methylsulfanylphenyl)acetonitrile
- 2-(4-Hydroxyphenyl)acetonitrile
- 2-(4-Aminophenyl)acetonitrile
Uniqueness
2-(4-Sulfanylphenyl)acetonitrile is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of enzyme inhibitors and other bioactive molecules.
属性
分子式 |
C8H7NS |
|---|---|
分子量 |
149.21 g/mol |
IUPAC 名称 |
2-(4-sulfanylphenyl)acetonitrile |
InChI |
InChI=1S/C8H7NS/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5H2 |
InChI 键 |
CQOHSDRPEULPMG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC#N)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis](/img/structure/B15297754.png)
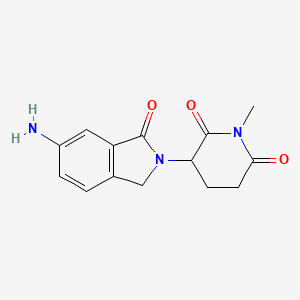
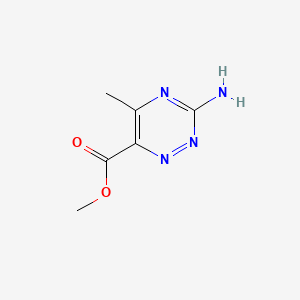
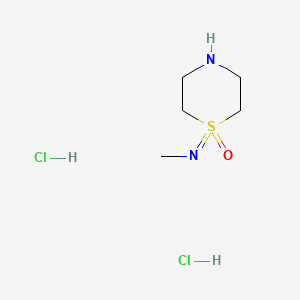
![Benzo[d]thiazol-4-ylboronic acid](/img/structure/B15297776.png)

![Tert-butyl4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15297782.png)
![3-(5-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B15297790.png)

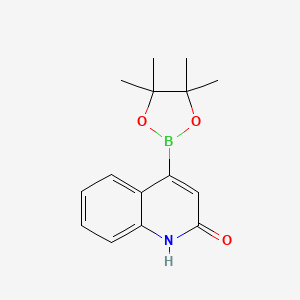
![N-[3-(bromomethyl)-3-[2-(propan-2-yloxy)ethoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15297810.png)

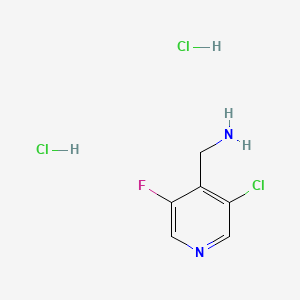
![rac-(1r,3r)-1-(3,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B15297820.png)
